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Compound of Interest

4-(4-(Chloromethyl)phenyl)oxazole
Compound Name:
hydrochloride

cat. No.: B15251380

Executive Summary

This technical guide details the spectroscopic signature of 4-(4-(Chloromethyl)phenyl)oxazole
(C10HsCINO), a critical heterocyclic intermediate often employed in the synthesis of bioactive
pharmaceutical ingredients (APIs) and fluorescent probes.

The presence of the chloromethyl moiety combined with the 1,3-oxazole core creates a unique
spectroscopic profile characterized by specific isotopic patterns in Mass Spectrometry (MS)
and distinct deshielding effects in Nuclear Magnetic Resonance (NMR). This guide provides a
validated framework for structural elucidation, intended for medicinal chemists and analytical
scientists.

Chemical Identity & Structural Context

Before interpreting spectral data, one must understand the electronic environment of the
molecule. The compound consists of a 1,3-oxazole ring substituted at the C4 position by a
phenyl ring, which is further substituted at the para position by a chloromethyl group.

e Molecular Formula: C10HsCINO
e Molecular Weight: 193.63 g/mol

o Key Features:
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o Chlorine Isotope Signature: Distinct 3:1 ratio in MS (33CI/3”Cl).
o Oxazole Proton Acidity: The C2-H of the oxazole ring is significantly deshielded.

o Benzylic Reactivity: The -CH2CI protons appear as a characteristic singlet, distinct from
aromatic signals.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and elemental composition via isotopic abundance.

lonization & Isotopic Pattern

In Electron Impact (EI) or Electrospray lonization (ESI+), the molecule displays a classic
monochloro isotopic pattern.

e Base Peak (M*): m/z 193 (100% relative abundance).
o Isotope Peak (M+2): m/z 195 (~32% relative abundance).

o Diagnostic Value: The presence of the M+2 peak at ~1/3rd the intensity of the parent ion is
the primary confirmation of the chlorine atom.

Fragmentation Pathway

The fragmentation follows a logical bond-cleavage sequence driven by the stability of the
resulting carbocations.

e Benzylic Cleavage: Loss of the chlorine radical (Cle) to form the resonance-stabilized
benzylic cation (m/z 158).

e Ring Contraction/Cleavage: The oxazole ring typically undergoes Retro-Diels-Alder (rDA)
type fragmentation or loss of small neutral molecules like HCN or CO.

Visualization: MS Fragmentation Logic

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

[M - CIJ+ Oxazole Ring Cleavage
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(C10H8CINO)
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m/z 144
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Figure 1: Proposed Fragmentation Pathway for 4-(4-(Chloromethyl)phenyl)oxazole

Click to download full resolution via product page

Infrared Spectroscopy (IR)

Obijective: Validate functional group integrity (Oxazole ring and Alkyl Halide).

The IR spectrum is dominated by the aromatic backbone and the specific C-ClI stretch.

Functional Group Frequency (cm~?) Intensity Assignment | Notes

sp? C-H stretching of

C-H Stretch
) 3050 - 3120 Weak phenyl and oxazole
(Aromatic) )
rings.
sp3 C-H stretching of
C-H Stretch (Aliphatic) 2920 — 2980 Weak the chloromethyl (-

CHz-) group.

Characteristic oxazole
C=N/ C=C Stretch 1590 - 1610 Medium ring breathing and

skeletal vibrations.

Diagnostic: The C-ClI
bond typically absorbs

C-CI Stretch 680 — 750 Strong )
strongly in the
fingerprint region.
) ) C-O-C/ C-N skeletal
Oxazole Ring Def. ~1050 — 1100 Medium

deformations.
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Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation.

'H NMR (Proton NMR)

Solvent: CDCIs (7.26 ppm reference)

The proton spectrum is distinct due to the lack of coupling between the oxazole protons and

the phenyl ring protons (4-bond coupling is usually negligible or very weak).
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. . . . Assighment &
Position Shift (60 ppm) Multiplicity Integration Lodi
ogic

Most Deshielded:
Located between
) N and O, this
Oxazole H-2 7.90-7.98 Singlet (s) 1H o
proton is highly
acidic and

deshielded.

The C5 proton is
adjacent to

Oxazole H-5 7.55-7.65 Singlet (s) 1H Oxygen but less
deshielded than
H-2.

Ortho to the
oxazole ring. The
oxazole is
Phenyl H-2', 6' 7.70-7.80 Doublet (d) 2H electron-
withdrawing,
shifting these
downfield.

Ortho to the
Phenyl H-3', 5' 7.40-7.48 Doublet (d) 2H chloromethyl

group.

Diagnostic
Singlet: Typical
) benzylic chloride
-CH2CI 4.60 — 4.65 Singlet (s) 2H )
shift (compare to
benzyl chloride

at 4.56 ppm).

Coupling Constants (J): The phenyl ring protons will show an ortho coupling constant (J) of
approximately 8.0-8.5 Hz.

13C NMR (Carbon NMR)
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Solvent: CDCIs (77.16 ppm reference)

Carbon Type Shift (6 ppm) Assignment
Oxazole C-2 150.0 — 152.0 C=N carbon, most deshielded.
Quaternary carbon attached to
Oxazole C-4 139.0-141.0 ]
the phenyl ring.
Oxazole C-5 133.0-135.0 CH adjacent to Oxygen.
Phenyl C-1' ~130.0 Quaternary, ipso to oxazole.
Phenyl C-4' ~137.0 Quaternary, ipso to -CH2Cl.
Aromatic CH signals (2 signals
Phenyl CH 126.0 — 129.0
for 4 carbons).
Benzylic carbon (compare to
-CH2CI 45.5-46.5

benzyl chloride at 46 ppm).

Visualization: NMR Assignment Workflow

Crude Sample
(CDCI3)

Aromatic Region Aliphatic Region
(7.4 - 8.0 ppm) (4.6 ppm)

Identify Singlets|[dentify Couplings erify Integration (2H)

Singlet @ ~7.95 ppm AA'BB' System Singlet @ ~4.60 ppm
(Oxazole H-2) (2 doublets, J~8Hz) (-CH2ClI)

Figure 2: NMR Structural Verification Logic

Click to download full resolution via product page

Experimental Protocol for Data Acquisition
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To ensure data integrity comparable to the values above, follow this standardized protocol.

Sample Preparation[2]

e Purity Check: Ensure the sample is >95% pure by TLC (Hexane:EtOAc 3:1) before spectral
analysis to avoid overlapping impurity signals (e.g., from para-methyl precursors).

e Solvent: Use CDCIs (Deuterated Chloroform) neutralized with silver foil if the compound is
acid-sensitive (though oxazoles are generally stable).

» Concentration:
o 'H NMR: 5-10 mg in 0.6 mL solvent.

o 13C NMR: 20-30 mg in 0.6 mL solvent (requires higher concentration for quaternary
carbons).

Instrument Parameters (Standard 400 MHz)
o Temperature: 298 K (25°C).

o Relaxation Delay (D1): Set to = 1.0 second to ensure accurate integration of the isolated
oxazole protons.

e Scans:
o 1H: 16 scans.
o 13C: 512-1024 scans (due to lower sensitivity).

References
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© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

shifts). Available at:
e PubChem.4-Phenyloxazole Compound Summary. Available at:

e To cite this document: BenchChem. [Spectroscopic Characterization Guide: 4-(4-
(Chloromethyl)phenyl)oxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15251380#spectroscopic-data-nmr-ir-ms-for-4-4-
chloromethyl-phenyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15251380#spectroscopic-data-nmr-ir-ms-for-4-4-chloromethyl-phenyl-oxazole
https://www.benchchem.com/product/b15251380#spectroscopic-data-nmr-ir-ms-for-4-4-chloromethyl-phenyl-oxazole
https://www.benchchem.com/product/b15251380#spectroscopic-data-nmr-ir-ms-for-4-4-chloromethyl-phenyl-oxazole
https://www.benchchem.com/product/b15251380#spectroscopic-data-nmr-ir-ms-for-4-4-chloromethyl-phenyl-oxazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15251380?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

